molecular formula C24H17NO4S B2523737 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 921135-30-0

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No.: B2523737
CAS No.: 921135-30-0
M. Wt: 415.46
InChI Key: BKRJCODTTMMSPJ-UHFFFAOYSA-N
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Description

The compound N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a heterocyclic hybrid molecule comprising three key moieties:

7,8-Dimethyl-2-oxo-2H-chromen-4-yl: A coumarin derivative with methyl substituents at positions 7 and 2.

1-Benzofuran-3-yl: A fused benzofuran ring.

Thiophene-2-carboxamide: A thiophene ring linked via a carboxamide group.

The compound’s molecular formula is C₂₄H₁₇NO₄S (molecular weight: 415.5 g/mol), with structural specificity conferred by the 7,8-dimethyl groups on the chromenone core .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-13-9-10-15-17(12-20(26)29-22(15)14(13)2)23-21(16-6-3-4-7-18(16)28-23)25-24(27)19-8-5-11-30-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRJCODTTMMSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the chromen-2-one or benzofuran moieties to yield corresponding reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one and benzofuran rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced chromen-2-ones and benzofurans.

  • Substitution: Halogenated derivatives and substituted benzofurans.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C24H17NO4S
  • Molecular Weight : 415.5 g/mol
  • Structure : The compound features a complex arrangement that includes chromene and thiophene moieties, which contribute to its unique properties.

Antioxidant Properties

Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antioxidant activity. For instance, certain amino-substituted thiophene derivatives showed inhibition rates of up to 62% against free radicals, comparable to ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antibacterial Activity

The compound has shown promising antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In studies, certain derivatives exhibited inhibition zones greater than 20 mm, indicating strong antibacterial properties . This positions the compound as a potential candidate for developing new antibiotics.

Anticancer Potential

Thiophene derivatives have been identified as lead compounds in anticancer drug development. For example, OSI-390 is a known anticancer agent derived from thiophene structures . The ability of these compounds to inhibit tumor growth presents significant opportunities in oncology.

Drug Discovery

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is being explored as a lead compound for new drug formulations due to its diverse biological activities. Its structural properties allow for modifications that can enhance efficacy against specific targets in disease pathways .

Neurological Applications

Some studies suggest that thiophene derivatives may possess anticonvulsant properties, making them candidates for treating epilepsy and other neurological disorders . The modulation of neuronal pathways by these compounds could lead to advancements in therapeutic strategies for managing seizures.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antioxidant activity with inhibition rates up to 62% compared to ascorbic acid .
Study BShowed strong antibacterial effects against Staphylococcus aureus and Bacillus subtilis with inhibition zones exceeding 20 mm .
Study CHighlighted the anticancer potential of thiophene derivatives, with specific compounds acting as potent inhibitors of tumor growth .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Chromenone/Benzofuran Cores
Compound Name Core Modifications Molecular Formula Key Substituents Molecular Weight
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide 7,8-Dimethyl chromenone, thiophene carboxamide C₂₄H₁₇NO₄S 7,8-dimethyl, thiophene-2-amide 415.5
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide 6,8-Dimethyl chromenone C₂₄H₁₇NO₄S 6,8-dimethyl 415.5
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide 6,8-Dimethyl chromenone, 3-methoxybenzamide C₂₇H₂₁NO₅ 3-methoxybenzamide 439.5

Key Observations :

  • Substitution on the chromenone core (6,8- vs.
  • Replacing thiophene-2-carboxamide with 3-methoxybenzamide increases molecular weight and lipophilicity, which may influence pharmacokinetics .
Functional Analogues: Thiophene Carboxamide Derivatives

Evidence from synthetic thiophene carboxamide derivatives (T-IV series) highlights the impact of substituents on physicochemical and spectral properties:

Compound (T-IV Series) Substituent on Acryloyl Group Yield (%) IR Spectral Peaks (cm⁻¹) Key Features
T-IV-B p-Tolyl 74 N-H (3240), C=O (1680), C-S-C (680) Methyl enhances hydrophobicity
T-IV-C 4-Hydroxyphenyl 67 O-H (3450), C=O (1680), C-S-C (680) Hydroxyl group improves solubility
T-IV-H 2-Nitrophenyl 63 NO₂ (1530, 1350), C=O (1680) Nitro group increases reactivity
T-IV-I 3-Nitrophenyl 69 NO₂ (1530, 1350), C=O (1680) Meta-nitro may alter electronic density
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl N/A NO₂ (1530, 1350), C=O (1680) Dihedral angle: 13.53° (benzene-thiophene)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce yields due to steric hindrance or electronic deactivation during synthesis .
  • Spectral Trends: C=O and C-S-C stretches (~1680 and ~680 cm⁻¹, respectively) are conserved across thiophene carboxamides, while substituent-specific peaks (e.g., NO₂, OH) aid characterization .
  • Structural Flexibility : Dihedral angles between aromatic rings (e.g., benzene-thiophene) vary with substituents, influencing molecular packing and crystallinity .
Comparison with Furan Carboxamide Analogues

Replacing thiophene with furan in carboxamide derivatives introduces distinct structural and electronic differences:

Compound Heterocycle Dihedral Angle (Aromatic Rings) Intermolecular Interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 13.53° (A), 8.50° (B) C–H⋯O/S interactions
N-(2-Nitrophenyl)furan-2-carboxamide Furan 9.71° C–H⋯O (no S-mediated interactions)

Key Observations :

  • Dihedral Angles : Thiophene’s larger atomic radius (S vs. O) increases steric bulk, leading to larger dihedral angles compared to furan analogues .

Biological Activity

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta aggregation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of chromene and benzofuran moieties, which are known for their diverse biological activities. The molecular formula is C18H17N1O3S1C_{18}H_{17}N_{1}O_{3}S_{1} with a molecular weight of approximately 399.4 g/mol .

Key Structural Components

  • Chromene Ring : Contributes to antioxidant and anti-inflammatory properties.
  • Benzofuran Moiety : Enhances neuroprotective effects.
  • Thiophene Group : Imparts additional pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against amyloid-beta (Aβ) induced cytotoxicity. In vitro experiments demonstrated that this compound can significantly protect mouse hippocampal neuronal HT22 cells from Aβ42-induced damage.

Table 1: Neuroprotective Effects in HT22 Cells

CompoundConcentration (μM)Cell Viability (%)
Control-100
Aβ422540
This compound2575

Modulation of Amyloid-Beta Aggregation

The compound has been shown to modulate Aβ42 aggregation kinetics. In a series of experiments using thioflavin T (ThT) fluorescence spectroscopy, it was found that at varying concentrations, the compound could either promote or inhibit Aβ fibrillogenesis.

Table 2: Aβ42 Fibrillogenesis Modulation

Concentration (μM)Fibrillogenesis Promotion Factor
11.74
51.92
252.70

These results indicate that the compound's efficacy in modulating Aβ aggregation is concentration-dependent and may vary with structural modifications.

Mechanistic Insights

Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in determining the compound's ability to either inhibit or promote Aβ aggregation. The presence of specific substituents on the phenyl ring can significantly alter its biological activity.

Case Study 1: In Vitro Evaluation

In a controlled study, researchers evaluated several benzofuran and benzothiophene derivatives, including this compound. The study demonstrated that compounds with specific substitutions exhibited varying degrees of neuroprotection and modulation of Aβ aggregation pathways .

Case Study 2: Structure Activity Relationship (SAR)

A structure activity relationship analysis revealed that modifications in the thiophene and chromene structures could enhance neuroprotective effects while reducing cytotoxicity. This finding underscores the importance of chemical structure in determining biological outcomes .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. A common approach is reacting precursors containing benzofuran and chromene moieties with thiophene-2-carboxamide derivatives under controlled conditions. For example, refluxing in acetonitrile with stoichiometric reagents (e.g., acyl chlorides and amines) is effective for amide bond formation . Yield optimization requires inert atmospheres (N₂/Ar), anhydrous solvents (DMF, CH₂Cl₂), and temperature gradients (room temp to reflux). Purity is enhanced via column chromatography (eluent: ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (CDCl₃, DMSO-d₆) confirms functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and packing interactions. Refinement with SHELXL ensures accuracy .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs (e.g., chromene derivatives for anti-inflammatory activity). Use:

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods (e.g., COX-2 inhibition) .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved?

Discrepancies (e.g., unexpected tautomerism in NMR vs. rigid crystal structures) require:

  • Dynamic NMR Experiments : Variable-temperature NMR to detect conformational exchange .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data to explain packing effects .
  • DFT Calculations : Compare theoretical and experimental geometries (bond angles, torsional strains) .

Q. What strategies improve synthetic yield when steric hindrance limits reaction efficiency?

  • Microwave-Assisted Synthesis : Accelerates reactions under high pressure/temperature, reducing side products .
  • Bulky Protecting Groups : Use tert-butyl or trityl groups to pre-organize reactants .
  • Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings in crowded environments .

Q. Which computational methods predict metabolic stability and target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinase domains) .
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability, CYP450 metabolism, and toxicity .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100+ ns .

Q. How are crystallographic disorder and twinning addressed during structure refinement?

  • SHELXL Constraints : Use PART, SIMU, and DELU commands to model disordered regions .
  • TWIN Laws : Identify twin fractions (e.g., BASF parameter) in SHELXL for twinned data .
  • WinGX Visualization : ORTEP diagrams to validate anisotropic displacement ellipsoids .

Q. How to reconcile discrepancies in biological assay results across different studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, serum content) .
  • Off-Target Screening : Proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .
  • Meta-Analysis : Compare data from PubChem or ChEMBL for consensus on activity trends .

Q. What protocols ensure compound stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity Tests : Monitor degradation via HPLC under UV/visible light exposure .
  • Cyclic Thermal Stress : Accelerated stability studies (25–40°C) to determine shelf life .

Q. How to establish structure-activity relationships (SAR) for therapeutic potential?

  • Analog Synthesis : Modify substituents (e.g., methyl→halogen on chromene) and test activity .
  • 3D-QSAR Models : CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using MOE .

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